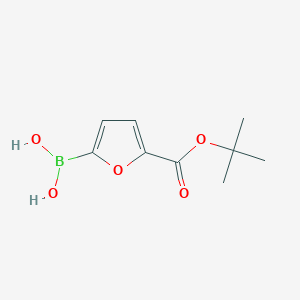

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid

Description

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid is a boronic acid derivative featuring a furan ring substituted at position 5 with a tert-butoxycarbonyl (Boc) group and at position 2 with a boronic acid moiety. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry to construct biaryl or heteroaryl frameworks .

Properties

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJXSNWWSPMGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Boronic acid formation: The boronic acid moiety is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under suitable conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or alkenyl derivatives.

Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Drug Synthesis via Suzuki Coupling

One of the primary applications of (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid is as a building block in Suzuki coupling reactions. This method facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules, including pharmaceuticals. The compound can react with various aryl halides to yield biaryl compounds, which are often found in drug candidates .

1.2. Inhibition Studies

Research has indicated that derivatives of this compound exhibit selective toxicity towards cancer cells. For instance, modifications involving this compound have shown enhanced inhibition of autotaxin, an enzyme implicated in cancer progression. The introduction of boronic acid moieties has been linked to improved binding affinities and biological activities, making it a valuable scaffold for developing anticancer agents .

Synthetic Methodologies

2.1. Versatile Synthetic Intermediates

The compound serves as an effective intermediate in various synthetic routes. For example, it can undergo deprotection to yield free boronic acids that participate in further coupling reactions or functionalization processes . Its stability and reactivity make it suitable for multi-step synthesis, allowing chemists to construct complex molecular architectures efficiently.

2.2. Reaction Conditions and Yields

In synthetic applications, the reaction conditions can significantly impact the yields and purity of the final products. Studies have shown that optimizing parameters such as solvent choice and reaction temperature can enhance the efficiency of reactions involving this compound .

3.1. Antibacterial Properties

Recent findings suggest that boronic acids can function as inhibitors against certain bacterial strains by mimicking the structure of β-lactam antibiotics. The ability of this compound to form covalent bonds with active site residues in bacterial enzymes enhances its potential as an antibacterial agent .

3.2. Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have demonstrated that modifications to the boronic acid structure can lead to significant changes in biological activity. For instance, varying substituents on the furan ring or adjusting the protecting groups can optimize the efficacy against specific targets, including cancer cells and bacteria .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency :

Stability Under Reaction Conditions :

Solubility and Purification

Biological Activity

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid is a boronic acid derivative notable for its biological activity, particularly as an inhibitor of serine proteases and its role in various biochemical applications. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, relevant case studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHBO, with a molecular weight of approximately 212.01 g/mol. Its structure features a furan ring with a tert-butoxycarbonyl protecting group, which enhances stability during reactions while allowing reactivity in coupling reactions such as the Suzuki-Miyaura reaction.

The primary mechanism through which this compound exerts its biological activity is through the inhibition of serine proteases. The boronic acid moiety forms a covalent bond with serine residues in the active sites of these enzymes, effectively inhibiting their catalytic activity. This interaction is crucial for developing protease inhibitors that have therapeutic applications in treating various diseases.

Additionally, this compound has been shown to influence cellular signaling pathways by inhibiting kinase activity, which can alter gene expression profiles and affect processes such as cell proliferation and apoptosis. These properties make it a valuable candidate for further research in cancer therapy and other disease treatments.

Biological Activity Overview

| Activity | Description |

|---|---|

| Serine Protease Inhibition | Forms covalent bonds with serine residues, inhibiting enzyme activity. |

| Kinase Inhibition | Alters signaling pathways affecting gene expression, proliferation, and apoptosis. |

| Synthetic Applications | Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. |

Case Studies and Research Findings

- Protease Inhibition Studies : Research indicates that this compound effectively inhibits several serine proteases, demonstrating potential therapeutic applications in diseases where these enzymes play a critical role.

- Cell Signaling Pathways : A study highlighted the compound's ability to modulate cellular signaling pathways by inhibiting specific kinases, leading to significant changes in cellular behavior and gene expression profiles. This suggests its potential use in targeted cancer therapies .

- Comparative Studies : Comparisons with structurally similar compounds have shown that this compound possesses unique features that enhance its stability and reactivity, making it more effective in biological applications compared to other boronic acids.

Comparison with Similar Compounds

The following table outlines notable compounds that share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromofuran-2-boronic acid | Structure | Contains bromine, enhancing reactivity in coupling reactions. |

| 5-(Methoxycarbonyl)furan-2-boronic acid | Structure | Features a methoxycarbonyl group affecting solubility and reactivity. |

| 5-(Aminomethyl)furan-2-boronic acid | Structure | Contains an amino group, which may enhance biological activity against specific targets. |

These comparisons highlight the specific protective group of this compound that contributes to its stability while allowing effective participation in reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid, and how is the Boc protection maintained during synthesis?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the furan ring. First, the tert-butoxycarbonyl (Boc) group is introduced at the 5-position of furan using Boc anhydride under basic conditions (e.g., DMAP or pyridine). Subsequent boronation at the 2-position employs Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures Boc stability. LCMS and ¹H/¹³C NMR are critical for verifying structural integrity .

Q. How does the Boc group influence the solubility and stability of this boronic acid in common organic solvents?

- Methodological Answer : The Boc group enhances solubility in polar aprotic solvents (e.g., THF, DMF) due to its bulky, lipophilic nature. Stability assessments under inert atmospheres (N₂/Ar) show minimal protodeboronation over 48 hours in anhydrous THF at 25°C. However, prolonged exposure to moisture or acidic conditions triggers Boc deprotection and boronic acid degradation. Monitor stability via TLC (Rf shifts) or ¹¹B NMR for boronate ester formation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm Boc (δ ~1.3 ppm for tert-butyl) and furan ring protons (δ ~6–7 ppm).

- ¹¹B NMR : Detect boronic acid resonance (δ ~28–32 ppm).

- HRMS (ESI+) : Verify molecular ion [M+H]+ and isotopic pattern matching.

- FTIR : Identify Boc carbonyl (C=O stretch ~1700 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic efficiency when using this boronic acid in Suzuki-Miyaura couplings?

- Methodological Answer : Variations in yield (e.g., 60–86% for aryl halides) often stem from steric hindrance from the Boc group or competing protodeboronation. Optimize by:

- Pre-activation : Pre-mix boronic acid with bases (e.g., K₂CO₃) to form borate intermediates.

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) for steric tolerance.

- Kinetic Monitoring : Use in situ ¹¹B NMR to track boronic acid consumption and side reactions .

Q. What strategies mitigate protodeboronation during polymerization of Boc-protected boronic acid monomers?

- Methodological Answer : Protodeboronation is minimized by:

- Inert Conditions : Conduct reactions under Ar with rigorously dried solvents (molecular sieves).

- Low-Temperature Initiators : Use azo-initiators (e.g., AIBN) at 60°C instead of thermal radical sources.

- Post-Polymerization Modification : Introduce boronic acid via protected esters (e.g., pinacol boronate) and deprotect after polymerization .

Q. Why do some studies report conflicting stability data for furan-based boronic acids, and how can these contradictions be addressed experimentally?

- Methodological Answer : Contradictions arise from differing storage conditions (neat vs. solution) and analytical sensitivity. For example, shows furan-2-yl boronic acid degrades <5% in THF/H₂O (4:1) at 130°C, contrary to prior reports. To resolve:

- Accelerated Aging Studies : Heat samples (neat or in solvent) and analyze degradation products via LCMS.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace protodeboronation pathways .

Key Recommendations for Researchers

- Storage : Store at -20°C under inert gas; use amber vials to prevent light-induced degradation.

- Reaction Design : Prioritize Boc deprotection post-borylation to avoid side reactions.

- Collaborative Validation : Cross-check stability and reactivity data using multiple analytical platforms (e.g., NMR, LCMS, HRMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.